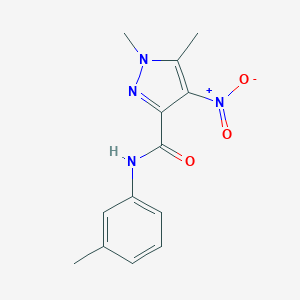![molecular formula C18H14ClNO3S2 B450674 methyl 5'-{[(4-chlorophenyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B450674.png)
methyl 5'-{[(4-chlorophenyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate is a complex organic compound that belongs to the class of bithiophene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of the 4-chlorophenyl and bithiophene moieties in its structure imparts unique chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through the coupling of two thiophene units. This can be achieved using methods such as the Stille or Suzuki coupling reactions, which involve the use of palladium catalysts.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through an acylation reaction using 4-chlorobenzoyl chloride and a suitable base, such as triethylamine.
Formation of the Amide Bond: The amide bond is formed by reacting the acylated bithiophene with methylamine under appropriate conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., bromine), nitro compounds, alkyl halides, Lewis acids as catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
科学研究应用
Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用机制
The mechanism of action of Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain targets, while the bithiophene core can facilitate interactions with hydrophobic regions of proteins or cell membranes.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds such as 2,2’-bithiophene and 3,3’-dibromo-2,2’-bithiophene share structural similarities with Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate.
Chlorophenyl Derivatives: Compounds like 4-chlorobenzoyl chloride and 4-chlorophenylacetic acid are structurally related due to the presence of the 4-chlorophenyl group.
Uniqueness
Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate is unique due to the combination of the 4-chlorophenyl and bithiophene moieties, which impart distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
属性
分子式 |
C18H14ClNO3S2 |
|---|---|
分子量 |
391.9g/mol |
IUPAC 名称 |
methyl 2-[[2-(4-chlorophenyl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO3S2/c1-23-18(22)16-13(14-3-2-8-24-14)10-25-17(16)20-15(21)9-11-4-6-12(19)7-5-11/h2-8,10H,9H2,1H3,(H,20,21) |
InChI 键 |
RXPGJJCMOWYILX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CC3=CC=C(C=C3)Cl |
规范 SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-ethoxyphenyl)methyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B450591.png)
![N'-[4-(dimethylamino)benzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B450592.png)
![Propyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B450599.png)
![3-nitro-N'-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxybenzylidene]-4-methylbenzohydrazide](/img/structure/B450601.png)
![N-(4-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-5-chloro-2-thiophenecarboxamide](/img/structure/B450603.png)
![N-(3-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B450604.png)
![N-(5-chloro-2-methoxyphenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B450606.png)

![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B450609.png)
![N'-[(Z)-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B450610.png)
![2-bromo-N-[1-(2,5-dimethylphenyl)ethyl]benzamide](/img/structure/B450611.png)
![N-(4-methoxy-2-methylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B450612.png)

![N'-[3-({2-nitro-4-methylphenoxy}methyl)-4-methoxybenzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B450615.png)
